molecular formula C6H4N4O3 B080020 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide CAS No. 14432-11-2

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

Cat. No. B080020
CAS RN: 14432-11-2
M. Wt: 180.12 g/mol
InChI Key: XYOMJEGDEBBHAI-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is a chemical compound with the molecular formula C6H4N4O3 . It has a molecular weight of 180.12 g/mol . The IUPAC name for this compound is 4-hydroxy-7-nitroimidazo[4,5-b]pyridine .


Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1 H NMR, 13 C NMR), X-Ray diffraction and theoretical study using the DFT method . The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .


Chemical Reactions Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.12 g/mol, an XLogP3-AA of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 . The exact mass is 180.02834000 g/mol and the monoisotopic mass is also 180.02834000 g/mol . The topological polar surface area is 96.8 Ų .

Scientific Research Applications

Optoelectronics and Sensors

  • Field : Materials Science
  • Application Summary : Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices and sensors due to their unique chemical structure, versatility, and optical behaviors .
  • Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .

Anticancer Drugs

  • Field : Pharmaceutical Field
  • Application Summary : Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .
  • Methods of Application : The derivatives were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .
  • Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Emitters for Confocal Microscopy and Imaging

  • Field : Biomedical Imaging
  • Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging due to their unique optical behaviors .
  • Results or Outcomes : The use of these derivatives has led to promising innovations in biomedical imaging .

Antiviral Drugs

  • Field : Pharmaceutical Field
  • Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antiviral drugs due to their wide range of pharmacological activities .
  • Results or Outcomes : The use of these derivatives has led to the development of effective antiviral drugs .

Luminescent Scaffolds

  • Field : Materials Science
  • Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as luminescent scaffolds for different applications .
  • Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .

Antipsychotic Drugs

  • Field : Pharmaceutical Field
  • Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antipsychotic drugs due to their wide range of pharmacological activities .
  • Results or Outcomes : The use of these derivatives has led to the development of effective antipsychotic drugs .

properties

IUPAC Name

4-hydroxy-7-nitroimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOMJEGDEBBHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

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